![molecular formula C13H9N3O2 B11872708 2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole CAS No. 1352305-23-7](/img/structure/B11872708.png)
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole is a heterocyclic compound that features a pyridine ring fused with a dioxolo-indazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable dioxolo-indazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced analogs.
科学的研究の応用
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
5-Pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline: Similar structure but with an isoquinoline core.
2-(Pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: Features an imidazo-phenanthroline core with a pyridine ring.
Uniqueness
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole is unique due to its specific fusion of the pyridine and dioxolo-indazole rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
1352305-23-7 |
|---|---|
分子式 |
C13H9N3O2 |
分子量 |
239.23 g/mol |
IUPAC名 |
2-pyridin-2-yl-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C13H9N3O2/c1-2-4-14-13(3-1)16-7-9-5-11-12(18-8-17-11)6-10(9)15-16/h1-7H,8H2 |
InChIキー |
UAYSKYCYSVTGKR-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC3=CN(N=C3C=C2O1)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




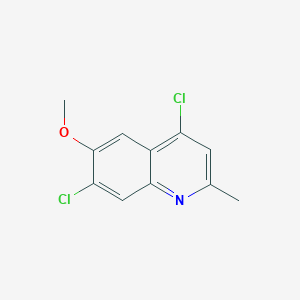
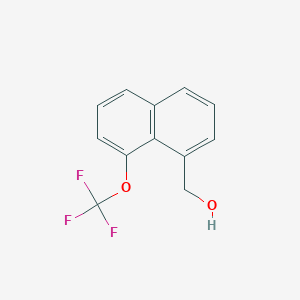

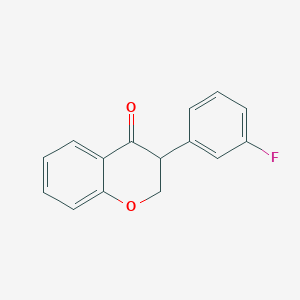
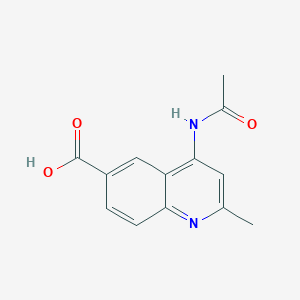

![tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872693.png)
![1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one](/img/structure/B11872694.png)
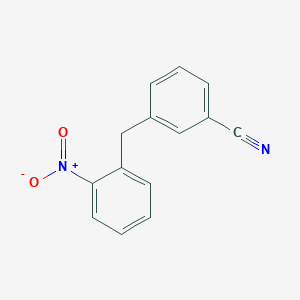
![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)
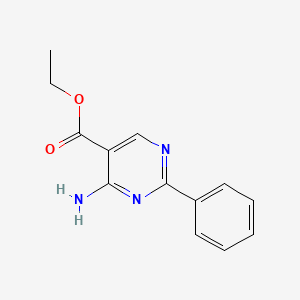
![[1]Benzothieno[3,2-b]quinoline](/img/structure/B11872724.png)
